3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Description
3-[1-(2,1,3-Benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyridine group
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c27-21(23-14-18-2-1-9-22-13-18)6-4-16-7-10-26(11-8-16)15-17-3-5-19-20(12-17)25-28-24-19/h1-3,5,9,12-13,16H,4,6-8,10-11,14-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSFFJQNIHHYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.
Attachment to Piperidine: The benzothiadiazole moiety is then attached to a piperidine ring through a nucleophilic substitution reaction.
Formation of the Propanamide Linker: The piperidine derivative is then reacted with 3-bromopropionyl chloride to form the propanamide linker.
Attachment of the Pyridine Group: Finally, the pyridine group is introduced through a nucleophilic substitution reaction with pyridine-3-methanol.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[1-(2,1,3-Benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The benzothiadiazole moiety can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole moiety can interact with electron-rich regions in proteins, while the piperidine and pyridine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazole derivatives and piperidine-containing compounds. Compared to these, 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is unique due to the combination of its three distinct moieties, which can provide a unique set of properties and potential applications. Similar compounds include:
2,1,3-Benzothiadiazole derivatives: Known for their applications in organic electronics.
Piperidine derivatives: Commonly used in pharmaceuticals for their biological activity.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
This compound’s unique combination of these moieties makes it a versatile candidate for various scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
